Sigma-1 vs. Sigma-2 Receptor Selectivity Ratio Differentiates Carbetapentane from Oxeladin
Carbetapentane citrate displays a measurable σ1/σ2 selectivity window (~22-fold), whereas oxeladin citrate is essentially σ1-exclusive with negligible σ2 binding. This difference is pharmacologically meaningful because σ2 engagement may contribute to the anticonvulsant and spasmolytic activities documented for carbetapentane but not for oxeladin . The selectivity profile of butamirate remains unquantified in published literature, preventing any meaningful σ1/σ2 comparison [1].
| Evidence Dimension | Sigma-1 / Sigma-2 receptor binding selectivity ratio |
|---|---|
| Target Compound Data | σ1 Ki = 41 nM; σ2 Ki = 894 nM → ~21.8-fold σ1 selectivity (cloned human receptors). Guinea-pig brain membrane σ1 Ki = 75 nM |
| Comparator Or Baseline | Oxeladin: σ1 Ki = 25 nM; σ2 binding <5% inhibition at 1 μM → effectively σ1-exclusive. Butamirate: no published σ1 or σ2 Ki values; mechanism described as unknown |
| Quantified Difference | Carbetapentane retains measurable σ2 affinity (894 nM), enabling ~22-fold σ1 selectivity; oxeladin demonstrates near-absolute σ1 selectivity with no quantifiable σ2 binding; butamirate lacks any quantified receptor binding profile |
| Conditions | Radioligand competition binding assays using [³H]-(+)-pentazocine (σ1) and [³H]-DTG (σ2) in the presence of dextrallorphan; guinea-pig brain membrane homogenates for tissue-level Ki |
Why This Matters
For researchers investigating sigma receptor pharmacology or screening antitussive candidates, carbetapentane's defined σ1/σ2 selectivity window provides a reproducible reference profile, whereas oxeladin's σ1-exclusive profile limits its utility as a comparator for σ2-mediated effects, and butamirate's uncharacterized binding prevents its use in any sigma-receptor-based study design.
- [1] DrugBank / Wikipedia. Butamirate. Mechanism of action: Not Available. No sigma receptor Ki values published. View Source
